![molecular formula C7H3Cl2N3 B11791033 2,5-Dichloropyrido[2,3-d]pyridazine](/img/structure/B11791033.png)
2,5-Dichloropyrido[2,3-d]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloropyrido[2,3-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their unique structure, which includes two adjacent nitrogen atoms in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloropyrido[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dichloropyridine with hydrazine hydrate, followed by cyclization to form the desired pyridazine ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2,5-Dichloropyrido[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
2,5-Dichloropyrido[2,3-d]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
作用机制
The mechanism by which 2,5-Dichloropyrido[2,3-d]pyridazine exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .
相似化合物的比较
Similar Compounds
Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyrimidine: A similar heterocycle with nitrogen atoms at positions 1 and 3.
Pyrazine: Another related compound with nitrogen atoms at positions 1 and 4.
Uniqueness
2,5-Dichloropyrido[2,3-d]pyridazine is unique due to the presence of chlorine atoms at positions 2 and 5, which can significantly influence its chemical reactivity and biological activity. This substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .
属性
分子式 |
C7H3Cl2N3 |
|---|---|
分子量 |
200.02 g/mol |
IUPAC 名称 |
2,5-dichloropyrido[2,3-d]pyridazine |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-2-1-4-5(11-6)3-10-12-7(4)9/h1-3H |
InChI 键 |
MRXMFJTUYNZFIB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=CN=NC(=C21)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B11790969.png)
![1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone](/img/structure/B11790973.png)
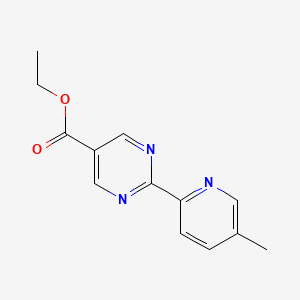
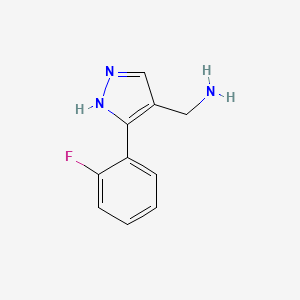
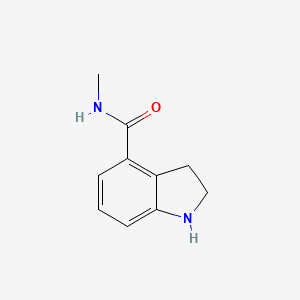
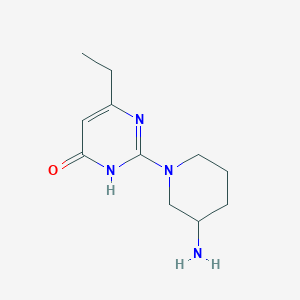
![2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11791012.png)
![2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B11791019.png)
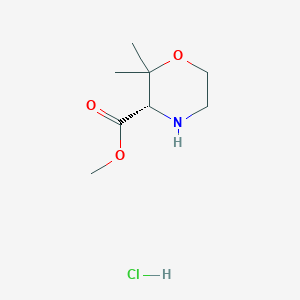

![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11791040.png)
